molecular formula C11H17ClFNO B3088466 (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride CAS No. 1185303-75-6

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

Cat. No.: B3088466
CAS No.: 1185303-75-6
M. Wt: 233.71
InChI Key: JSYIAEXWPJHPKR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. The molecular formula of “(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride” is C11H17ClFNO .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

  • Georgiadis (1976) conducted a study on derivatives of pyran-3(4H)-one, revealing significant antimicrobial activity and superior coccidiostatic properties compared to the starting material. Although not directly involving (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, this research highlights the potential of related compounds in treating microbial infections and coccidiosis in poultry (Georgiadis, 1976).

Electrophilic Amination and Asymmetric Hydroboration

  • Knight et al. (1997) explored the electrophilic amination of catecholboronate esters, a process potentially relevant to the synthesis of compounds like this compound. This research contributes to understanding the synthesis routes for such compounds (Knight et al., 1997).

Analgesic Activity

  • Rádl et al. (2000) investigated substituted benzofurans and benzothiophenes, leading to compounds with considerable analgesic activity. This study suggests the potential of related compounds, including this compound, in pain management (Rádl et al., 2000).

Pharmaceutical Manufacturing Processes

  • Shi et al. (2015) developed a pharmaceutical manufacturing process for a benzylpurine compound, highlighting the potential applications in large-scale pharmaceutical production. This research underscores the importance of efficient synthesis methods for related compounds (Shi et al., 2015).

Nucleoside Transport Inhibition

  • Tromp et al. (2004) explored the replacement of the ribose moiety by substituted benzyl groups in nucleoside transport inhibitors. This research could be relevant to understanding how derivatives of this compound might interact with nucleoside transport mechanisms (Tromp et al., 2004).

Carcinogenicity Studies

  • Miller et al. (1957) investigated the carcinogenicity of various fluoro and other derivatives in rats, providing insights into the potential health risks associated with related compounds (Miller et al., 1957).

Synthesis of Fluorinated Compounds

  • Ghosh et al. (2009) synthesized alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, which could have implications for the synthesis of this compound (Ghosh et al., 2009).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYIAEXWPJHPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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